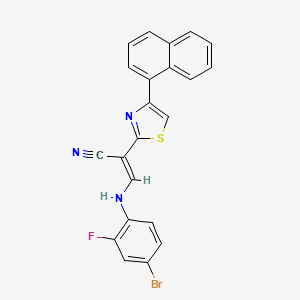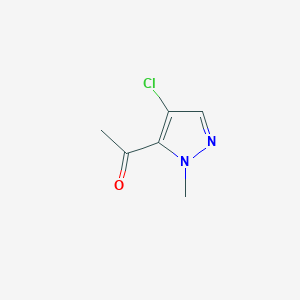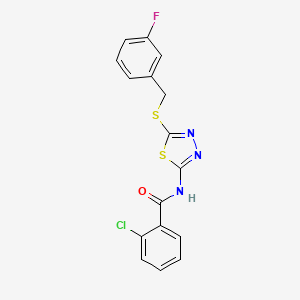
2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multi-step chemical reactions, including the use of elementary analysis CHNS, IR, 1H NMR, and 13C NMR spectroscopies for characterization. For instance, compounds with related structures have been synthesized through efficient methodologies that exploit the reactivity of specific functional groups to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety (Sapari, Yamin, Hasbullah, & Ibrahim, 2014); (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through spectroscopic methods and crystal structure analyses, revealing details about the molecular conformation and supramolecular aggregation. For example, studies on closely related benzamides show different modes of supramolecular aggregation and order versus disorder phenomena, which are critical for understanding the chemical behavior of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives are key to synthesizing novel compounds with potential applications. For instance, derivatives have been synthesized by exploiting the reactivity of cyanomethylene functionality, leading to compounds with high insecticidal activity (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).
Physical Properties Analysis
The physical properties of compounds in this category can be deduced from their synthesis and molecular structure analyses. The solubility, melting points, and stability are directly influenced by the molecular structure, which can be comprehensively understood through detailed spectroscopic analysis.
Chemical Properties Analysis
The chemical properties, such as reactivity, potential biological activity, and interactions with other molecules, are of significant interest. For example, the synthesis and characterization studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea report on its antibacterial studies, highlighting the compound's chemical properties and potential applications (Sapari, Yamin, Hasbullah, & Ibrahim, 2014).
Applications De Recherche Scientifique
Antibacterial Properties
- A study on the synthesis and characterization of derivatives similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide revealed their potential in antibacterial applications. The compound underwent thorough characterization using spectroscopic techniques and showed promising results in preliminary antibacterial studies (Suhaila Sapari et al., 2014).
Synthesis and Characterization
- Another research focused on the synthesis methodologies for 1,2,4-thiadiazoles, which are structurally related to the query compound. The study provided valuable insights into the chemical reactions and conditions favorable for producing thiadiazoles, highlighting the versatility and potential of these compounds in further research (Y. Takikawa et al., 1985).
Crystal Structure Analysis
- Research on the crystal structure analysis of similar compounds helps in understanding the molecular geometry and interactions, which are crucial for their potential applications in drug design and material science. This type of analysis provides a foundation for exploring the functional capabilities of such compounds (A. Banu et al., 2014).
Anticancer Activity
- Benzothiazole acylhydrazones, which share a structural motif with the query compound, have been investigated for their anticancer properties. The study synthesized a range of derivatives and evaluated their effectiveness against various cancer cell lines, offering insights into the structural requirements for anticancer activity (Derya Osmaniye et al., 2018).
Antimicrobial and Insecticidal Activity
- The synthesis and application of related compounds in antimicrobial and insecticidal studies indicate their broad spectrum of potential uses. These studies demonstrate the compounds' effectiveness against specific microbial strains and pests, suggesting their relevance in developing new antimicrobial and pest control agents (Ali M. M. Mohamed et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)14(22)19-15-20-21-16(24-15)23-9-10-4-3-5-11(18)8-10/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNALFBTQOYCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


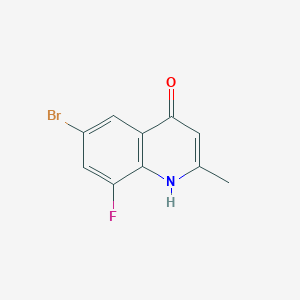
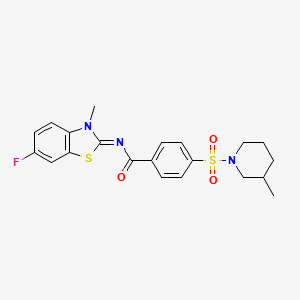

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)
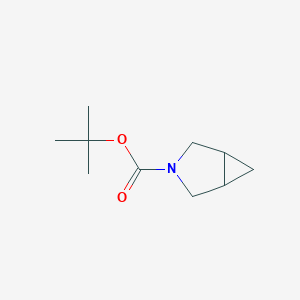
![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

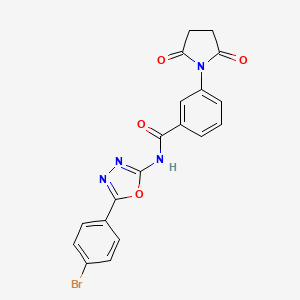
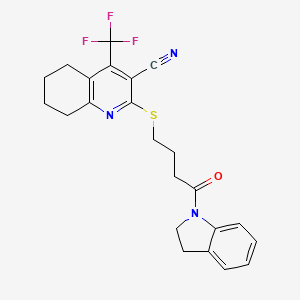
![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)
![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)
